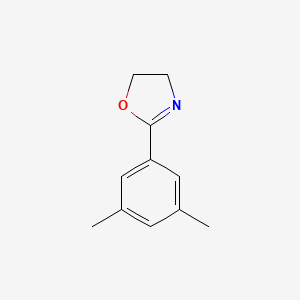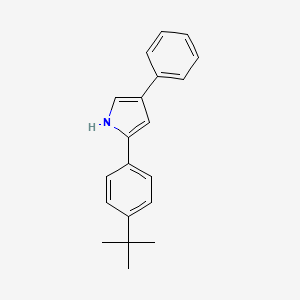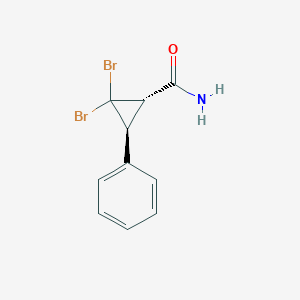![molecular formula C17H16N4O2S B12515881 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles.
Vorbereitungsmethoden
The synthesis of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired compound with excellent yields. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as poly-ADP-ribose polymerase (PARP), which plays a crucial role in DNA repair and cell survival . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazoles and triazolo-pyrimidines. These compounds share similar structural features and pharmacological properties but may differ in their specific activities and applications . For example, triazolo-pyrimidines have been studied for their antiviral and antibacterial properties, while triazolo-thiadiazoles are more commonly investigated for their anticancer potential .
Eigenschaften
Molekularformel |
C17H16N4O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3 |
InChI-Schlüssel |
VSWKNDWNODOZPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
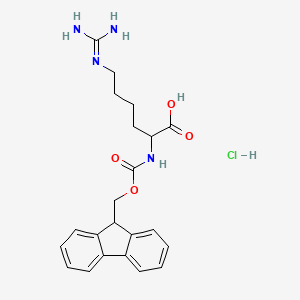
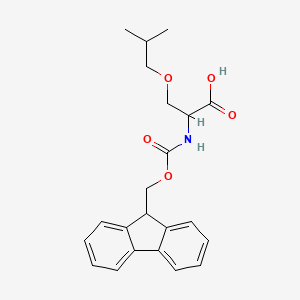
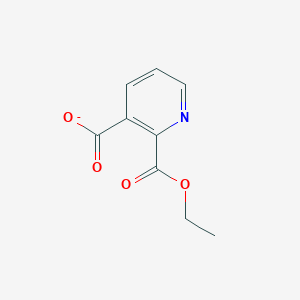
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)

